1,1'-Bi-1H-pyrrole

Descripción general

Descripción

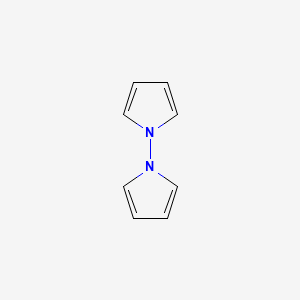

1,1’-Bi-1H-pyrrole is a heterocyclic compound consisting of two pyrrole rings connected by a single bond. Pyrrole itself is a five-membered aromatic ring containing one nitrogen atom. The bi-pyrrole structure enhances the compound’s stability and reactivity, making it a valuable scaffold in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1’-Bi-1H-pyrrole can be synthesized through several methods. One common approach involves the oxidative coupling of pyrrole using oxidizing agents such as ferric chloride (FeCl3) or iodine (I2). The reaction typically occurs in an organic solvent like dichloromethane (CH2Cl2) under mild conditions .

Industrial Production Methods: Industrial production of 1,1’-Bi-1H-pyrrole often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper complexes are used to facilitate the coupling reaction. The process is optimized for large-scale production by controlling parameters like temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions: 1,1’-Bi-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bi-pyrrole quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of 1,1’-Bi-1H-pyrrole can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Bi-pyrrole quinones.

Reduction: Reduced bi-pyrrole derivatives.

Substitution: Halogenated or sulfonylated bi-pyrrole compounds.

Aplicaciones Científicas De Investigación

Pharmaceuticals

1,1'-Bi-1H-pyrrole derivatives have shown significant promise in medicinal chemistry. They are being investigated for their potential as:

- Anticancer Agents: Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancers. Specific structural features enhance their anticancer activity .

- Antimicrobial Activity: The compound has demonstrated effectiveness against a range of microbial pathogens, making it a candidate for developing new antibiotics .

Materials Science

The compound is also utilized in the development of advanced materials:

- Organic Electronics: this compound is explored for use in organic semiconductors and photovoltaic devices due to its favorable electronic properties .

- Conductive Polymers: Its ability to form conductive polymers opens avenues for applications in flexible electronics and sensors.

Chemical Research

In chemical synthesis, this compound serves as a crucial intermediate:

- Building Block for Complex Molecules: It is used to synthesize more intricate heterocyclic compounds that possess diverse biological activities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigation of pyrrole derivatives in cancer treatment | Identified several derivatives with high potency against multiple cancer cell lines |

| Microwave-Assisted Synthesis | Efficiency improvements in synthesis | Demonstrated increased yields and reduced reaction times for bi-pyrrole synthesis |

| Organic Electronics Development | Application in organic semiconductors | Highlighted the potential for high-performance electronic devices using bi-pyrrole derivatives |

Mecanismo De Acción

The mechanism of action of 1,1’-Bi-1H-pyrrole depends on its specific application. In biological systems, it interacts with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Pyrrole: A simpler analog with a single five-membered ring.

Indole: Contains a fused benzene and pyrrole ring, exhibiting different reactivity and biological activity.

Furan: An oxygen-containing analog with a five-membered ring, showing distinct chemical properties.

Thiophene: A sulfur-containing analog with a five-membered ring, used in various organic synthesis applications

Uniqueness of 1,1’-Bi-1H-pyrrole: 1,1’-Bi-1H-pyrrole’s unique structure, with two connected pyrrole rings, provides enhanced stability and reactivity compared to its monomeric counterparts. This makes it a versatile scaffold for designing complex molecules with specific properties .

Actividad Biológica

1,1'-Bi-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound is a bicyclic compound derived from pyrrole. Its chemical structure allows for various substitutions that can enhance its biological properties. Synthesis methods typically involve cyclization reactions of suitable precursors, which may include microwave-assisted techniques that improve yields and reduce reaction times .

Biological Activities

The biological activities attributed to this compound and its derivatives include:

- Antimicrobial Activity : Several studies have reported that pyrrole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, certain 2-aminopyrrole derivatives have shown effectiveness against Candida species and other Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : Research indicates that pyrrole compounds can act as antioxidants, protecting cells from oxidative stress. This activity is particularly relevant in neuroprotection, where pyrroles may mitigate neurotoxic effects in models of Parkinson's Disease by inhibiting lipid peroxidation .

- Anti-inflammatory Effects : Pyrrole derivatives have been studied for their ability to suppress inflammatory pathways, such as the COX-2/PGE2 pathway. This suggests potential applications in treating inflammatory conditions .

- Anticancer Properties : Some studies highlight the anticancer potential of pyrrole derivatives. For instance, compounds derived from pyrroles have been evaluated for their ability to induce apoptosis in cancer cell lines, demonstrating promising results .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of novel pyrrole derivatives against 6-hydroxydopamine-induced toxicity in PC12 cells. The results indicated that certain derivatives significantly reduced apoptosis and lipid peroxidation levels compared to controls. These findings suggest that these compounds may serve as potential therapeutic agents for Parkinson's Disease .

Case Study 2: Antimicrobial Evaluation

A series of new 2-aminopyrrole derivatives were synthesized and tested for antimicrobial activity. The results showed that some derivatives exhibited strong antifungal activity against Candida species and were effective against various bacterial strains. This highlights the potential of pyrrole derivatives in developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are diverse:

- Inhibition of Enzymatic Pathways : Many pyrrole derivatives act by inhibiting key enzymes involved in inflammatory processes or cancer progression.

- Antioxidative Mechanisms : The ability to scavenge free radicals contributes to the antioxidant properties observed in some pyrroles.

- Cellular Signaling Modulation : Pyrroles may influence cellular signaling pathways that regulate apoptosis and cell survival.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-pyrrol-1-ylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAVLAUIQVYLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191920 | |

| Record name | 1,1'-Bi-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38602-81-2 | |

| Record name | 1,1'-Bi-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038602812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bi-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.